molecular formula C11H13NO5 B042028 Ethyl 2-(4-nitrophenoxy)propanoate CAS No. 28059-69-0

Ethyl 2-(4-nitrophenoxy)propanoate

Cat. No.: B042028
CAS No.: 28059-69-0
M. Wt: 239.22 g/mol
InChI Key: MFBLAYNELIBQML-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrophenoxy)propanoate is a nitro-substituted aromatic propanoate ester. Its structure comprises a propanoate backbone with a 4-nitrophenoxy group attached to the α-carbon. The nitro group at the para position of the phenyl ring confers electron-withdrawing properties, influencing its reactivity and physicochemical behavior. This compound is primarily studied in the context of agrochemicals, particularly as a precursor or intermediate in herbicide synthesis, such as fenoxaprop ethyl ester and quizalofop ethyl ester derivatives . Its molecular formula is C₁₁H₁₃NO₅, with a molecular weight of 251.23 g/mol (calculated based on standard atomic weights).

Properties

CAS No.

28059-69-0

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

ethyl 2-(4-nitrophenoxy)propanoate

InChI

InChI=1S/C11H13NO5/c1-3-16-11(13)8(2)17-10-6-4-9(5-7-10)12(14)15/h4-8H,3H2,1-2H3

InChI Key

MFBLAYNELIBQML-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

Ethyl 2-(4-nitrophenoxy)propionate

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Pathways: this compound is typically synthesized via nucleophilic substitution between ethyl 2-chloropropanoate and 4-nitrophenol under basic conditions, achieving yields >75% .
  • Environmental Impact : Nitro-substituted herbicides derived from this compound may persist longer in soil due to slower microbial degradation compared to methoxy analogs .
  • Challenges : Direct quantification of nitro-substituted intermediates via NMR is complicated by signal overlap; methods like derivatization (e.g., hydrazine addition for pyruvate analysis) may be adapted for improved accuracy .

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